molecular formula C19H17NO4S B12411810 Tazarotenic acid sulfone-d8

Tazarotenic acid sulfone-d8

Cat. No.: B12411810
M. Wt: 363.5 g/mol
InChI Key: SNSJBSLKHBITIU-YXDKRSHTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tazarotenic Acid Sulfone-d8 is a high-purity, stable isotope-labeled analog of Tazarotenic Acid Sulfone, intended for use as an internal standard in analytical research and development. This deuterated compound is a key metabolite in the metabolic pathway of Tazarotene, a topical retinoid used to treat psoriasis and acne . Following topical application, the prodrug Tazarotene undergoes rapid esterase hydrolysis to its active form, Tazarotenic acid, which is then further metabolized into sulfoxide and sulfone derivatives . As a deuterated sulfone, this compound is critically valuable in quantitative bioanalysis, particularly for HPLC and LC-MS/MS applications, where it ensures accurate and reliable measurement of Tazarotene and its metabolites in pharmacokinetic studies . By serving as a reference standard, it aids researchers in method development, validation, and Quality Control during the synthesis and formulation stages of drug development . The incorporation of deuterium atoms provides a distinct mass difference that is easily distinguishable via mass spectrometry, minimizing analytical interference and improving the precision of metabolic profiling. This product is offered as a characterized chemical compound compliant with regulatory guidelines for traceability. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H17NO4S

Molecular Weight

363.5 g/mol

IUPAC Name

6-[2-[2,2-dideuterio-1,1-dioxo-4,4-bis(trideuteriomethyl)-3H-thiochromen-6-yl]ethynyl]pyridine-3-carboxylic acid

InChI

InChI=1S/C19H17NO4S/c1-19(2)9-10-25(23,24)17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22)/i1D3,2D3,10D2

InChI Key

SNSJBSLKHBITIU-YXDKRSHTSA-N

Isomeric SMILES

[2H]C1(CC(C2=C(S1(=O)=O)C=CC(=C2)C#CC3=NC=C(C=C3)C(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CC1(CCS(=O)(=O)C2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling Methodologies for Tazarotenic Acid Sulfone D8

Precursor Synthesis and Derivatization Approaches

The synthesis of Tazarotenic acid sulfone-d8 commences with the construction of its non-labeled precursor, tazarotene (B1682939). A key step in forming the tazarotene backbone is a palladium-catalyzed Sonogashira cross-coupling reaction. smolecule.com This reaction creates the characteristic ethynyl-pyridine linkage of the tazarotene molecule.

Tazarotene serves as a prodrug and is readily metabolized to its active form, tazarotenic acid, through hydrolysis of the ethyl ester. drugbank.comnih.gov This conversion can be achieved chemically through standard ester hydrolysis procedures.

The subsequent derivatization to the sulfone involves a controlled oxidation of the thioether group on the tazarotenic acid molecule. This oxidation typically proceeds in a stepwise manner, first to a sulfoxide (B87167) and then to the desired sulfone. smolecule.comnih.gov Careful selection of oxidizing agents and reaction conditions is crucial to prevent over-oxidation and the formation of unwanted byproducts. smolecule.com Commonly employed oxidizing agents for this type of transformation include hydrogen peroxide in acetic acid or meta-chloroperbenzoic acid (m-CPBA). smolecule.com

Synthetic Step Description Key Reagents/Conditions
Core Structure Synthesis Formation of the tazarotene backbone.Palladium catalyst, Sonogashira cross-coupling
Ester Hydrolysis Conversion of tazarotene to tazarotenic acid.Acidic or basic hydrolysis
Oxidation Conversion of tazarotenic acid to tazarotenic acid sulfone.Controlled oxidation (e.g., H₂O₂, m-CPBA)

Deuterium (B1214612) Incorporation Techniques and Regioselectivity Considerations

The introduction of deuterium atoms into the tazarotenic acid sulfone molecule can be accomplished through various isotopic labeling techniques. The "-d8" designation indicates the incorporation of eight deuterium atoms. The precise location of these atoms is critical and is determined by the chosen deuteration method and the reactivity of the different positions within the molecule.

Catalytic Deuteration via Platinum Oxide in Deuterated Solvents

A widely used method for deuterating aromatic compounds is catalytic hydrogen-deuterium exchange. wikipedia.org This technique employs a platinum catalyst, such as platinum oxide (PtO₂), in the presence of a deuterium source, typically a deuterated solvent like deuterium oxide (D₂O). wikipedia.org The platinum catalyst facilitates the exchange of hydrogen atoms on the aromatic rings of the substrate with deuterium atoms from the solvent. The efficiency of this exchange is influenced by factors such as temperature, pressure, and the specific catalytic activity.

Minimization of Isotopic Dilution during Synthesis

Isotopic dilution, the reduction in the percentage of the desired isotope in the final product, is a key consideration in the synthesis of isotopically labeled compounds. To minimize this, it is essential to use highly enriched deuterium sources and to avoid the presence of protic solvents or reagents that can introduce hydrogen atoms back into the molecule. nih.gov

Strategies to minimize isotopic dilution include:

Use of High-Purity Deuterated Reagents: Employing deuterated solvents and reagents with the highest possible isotopic enrichment. nih.gov

Anhydrous Reaction Conditions: Ensuring that all glassware is thoroughly dried and reactions are carried out under an inert atmosphere to exclude atmospheric moisture.

Careful Work-up Procedures: During the purification process, avoiding the use of protic solvents that could lead to back-exchange of deuterium for hydrogen.

Purification Methodologies for Labeled Metabolites

Following the synthesis and deuterium labeling, the desired this compound must be isolated and purified from the reaction mixture. High-performance liquid chromatography (HPLC) is a powerful and commonly used technique for the purification of pharmaceutical compounds and their metabolites. nih.govnih.govnih.gov

Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly effective for separating compounds based on their hydrophobicity. nih.govijstr.org By carefully selecting the column, mobile phase composition, and gradient, it is possible to achieve high-resolution separation of the deuterated product from any remaining starting materials, non-deuterated or partially deuterated species, and other reaction byproducts.

Advanced Spectroscopic Characterization of Synthesized this compound

To confirm the successful synthesis of this compound, comprehensive structural analysis is required. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation and Structural Confirmation

Both proton (¹H) and deuterium (²H) NMR spectroscopy are employed to verify the structure and determine the extent and location of deuterium incorporation.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity. studymind.co.uk This provides direct evidence of successful deuteration. The remaining proton signals can be used to confirm that the core structure of the molecule remains intact.

²H NMR Spectroscopy: A ²H NMR spectrum directly detects the deuterium nuclei. magritek.comblogspot.com The chemical shifts in a ²H NMR spectrum are analogous to those in a ¹H NMR spectrum, allowing for the assignment of deuterium signals to specific locations in the molecule. blogspot.com This technique provides unambiguous confirmation of the sites of deuteration. The integration of the signals in both ¹H and ²H NMR can be used to quantify the level of deuterium incorporation. nih.govwiley.com

Table of Expected NMR Data for this compound:

Note: The following table is a hypothetical representation of expected NMR data based on the structure of tazarotenic acid sulfone and general principles of NMR spectroscopy for deuterated compounds. Actual chemical shifts may vary.

Technique Expected Observations
¹H NMR - Disappearance or significant reduction of signals corresponding to the eight deuterated positions. - Presence of signals for the remaining protons, confirming the integrity of the carbon skeleton.
²H NMR - Presence of signals at chemical shifts corresponding to the deuterated positions, confirming the sites of deuterium incorporation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a complex molecule like this compound, IR spectroscopy provides a detailed fingerprint, revealing characteristic vibrations of its various structural components. The introduction of deuterium (d8) induces noticeable shifts in the vibrational frequencies of bonds involving hydrogen, offering a deeper level of structural confirmation.

The primary absorption bands in the IR spectrum of this compound can be attributed to the carboxylic acid, sulfone, aromatic rings (both the benzothiopyran and pyridine moieties), and the alkyne linker.

Carboxylic Acid Group (-COOH) The carboxylic acid functional group gives rise to some of the most distinct signals in an IR spectrum. spectroscopyonline.com

O-H Stretching: A very broad and strong absorption band is typically observed in the range of 2500-3300 cm⁻¹. libretexts.orgorgchemboulder.com This significant broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids readily form. orgchemboulder.com

C=O Stretching: A sharp and very strong absorption peak corresponding to the carbonyl stretch appears between 1680 and 1725 cm⁻¹. mesa247.pe Conjugation with the pyridine ring can influence the exact position of this band. libretexts.org

C-O Stretching: A medium-intensity band for the C-O single bond stretch is expected between 1210 and 1320 cm⁻¹. orgchemboulder.com

Sulfone Group (-SO₂-) The sulfone group is characterized by two distinct stretching vibrations:

Asymmetric S=O Stretching: A strong absorption band typically appears in the 1300-1350 cm⁻¹ region. blogspot.com

Symmetric S=O Stretching: Another strong band is found at a lower frequency, generally between 1120-1180 cm⁻¹. blogspot.comresearchgate.net

Aromatic and Heteroaromatic Rings this compound contains both a substituted benzothiopyran system and a pyridine ring. These aromatic structures lead to several characteristic absorptions:

Aromatic C-H Stretching: For the unlabeled compound, sharp absorption bands would appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). orgchemboulder.comlibretexts.org

Aromatic C=C Stretching: Multiple sharp bands of variable intensity are expected in the 1400-1600 cm⁻¹ region due to carbon-carbon stretching vibrations within the rings. orgchemboulder.comblogspot.com Pyridine-containing structures often show characteristic ring vibrations in this area. researchgate.net

Alkyne Group (-C≡C-) The internal alkyne linker in the molecule is identified by its C≡C triple bond stretching vibration. This absorption is typically weak and appears in the 2100-2260 cm⁻¹ range. orgchemboulder.comjove.com Its intensity is often low for symmetrically substituted alkynes.

Impact of Isotopic Labeling (-d8) The replacement of eight hydrogen atoms with deuterium significantly alters the IR spectrum, providing clear evidence of isotopic incorporation. This is due to the "mass effect," where the heavier deuterium atom causes the bond to vibrate at a lower frequency. spcmc.ac.inwikipedia.org

C-D Stretching: The most significant change is the appearance of C-D stretching bands around 2100-2250 cm⁻¹. spcmc.ac.incsbsju.edu These bands replace the original C-H stretching vibrations that would have occurred near 3000 cm⁻¹. spcmc.ac.in The ratio of the C-H to C-D stretching frequency is approximately √2. spcmc.ac.in

C-H Bending: The out-of-plane ("oop") C-H bending vibrations, which appear in the 675-900 cm⁻¹ region for aromatic compounds, will also shift to lower wavenumbers upon deuteration. orgchemboulder.com

The table below summarizes the expected IR absorption bands for the key functional groups in Tazarotenic acid sulfone and its deuterated analog.

Functional GroupVibration TypeTazarotenic acid sulfone (cm⁻¹)This compound (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500-33002500-3300Strong, Broad
C=O Stretch1680-17251680-1725Strong, Sharp
C-O Stretch1210-13201210-1320Medium
SulfoneAsymmetric S=O Stretch1300-13501300-1350Strong
Symmetric S=O Stretch1120-11801120-1180Strong
Aromatic RingsAromatic C-H Stretch3000-3100N/AMedium-Weak
Aromatic C-D StretchN/A~2100-2250Medium-Weak
C=C Ring Stretch1400-16001400-1600Variable
AlkyneC≡C Stretch2100-22602100-2260Weak

Advanced Analytical Methodologies for Tazarotenic Acid Sulfone D8 Quantification and Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone for the bioanalysis of Tazarotenic acid sulfone, with Tazarotenic acid sulfone-d8 serving as the ideal internal standard. This technique offers unparalleled selectivity and sensitivity, allowing for the precise measurement of the analyte in complex biological samples.

A key aspect of LC-MS/MS analysis is the use of Multiple Reaction Monitoring (MRM). For the non-labeled Tazarotenic acid sulfone, the specific transition of the precursor ion to a product ion is monitored. Scientific studies have identified the MRM transition for Tazarotenic acid sulfone as m/z 356.3 → m/z 276.3 in positive ionization mode. For this compound, a corresponding shift in the precursor and potentially the product ion mass would be observed, allowing for its simultaneous detection without interference.

Method Development and Optimization for Complex Research Matrices

The development of a robust LC-MS/MS method for the quantification of Tazarotenic acid sulfone using this compound necessitates meticulous optimization of both chromatographic and mass spectrometric conditions. This is particularly crucial when dealing with complex research matrices such as plasma, skin homogenates, or in vitro metabolic systems.

Chromatographic optimization aims to achieve efficient separation of Tazarotenic acid sulfone from endogenous matrix components and other metabolites of Tazarotene (B1682939). Key parameters that are systematically adjusted include the choice of the stationary phase (e.g., C18 column), the composition of the mobile phase (often a mixture of an aqueous solvent with an organic modifier like acetonitrile (B52724) or methanol, sometimes with additives like formic acid to improve ionization), the elution mode (isocratic or gradient), and the flow rate. The goal is to obtain a sharp, symmetrical peak for the analyte with a retention time that minimizes co-elution with interfering substances.

Mass spectrometric optimization involves tuning the instrument to achieve the highest sensitivity and specificity for the detection of both Tazarotenic acid sulfone and this compound. This includes the optimization of the ion source parameters (e.g., ion spray voltage, source temperature) and compound-specific parameters like declustering potential and collision energy to maximize the intensity of the MRM transitions.

Application of Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

The use of this compound is central to the application of Isotope Dilution Mass Spectrometry (IDMS), which is the gold standard for absolute quantification. In this approach, a known amount of this compound is added to the biological sample prior to any sample preparation steps like protein precipitation or liquid-liquid extraction.

Because this compound is chemically identical to the endogenous Tazarotenic acid sulfone, it behaves similarly during sample extraction, chromatographic separation, and ionization. Any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. The absolute concentration of the analyte is then determined by the ratio of the signal from the analyte to that of the internal standard. This method effectively corrects for variations in extraction recovery and matrix effects, leading to highly accurate and precise results.

Sensitivity, Selectivity, and Robustness Assessment in Bioanalytical Research

A comprehensive validation of the bioanalytical method is essential to ensure its reliability. The use of this compound is integral to achieving high standards in these validation parameters.

Sensitivity is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of Tazarotenic acid sulfone that can be measured with acceptable accuracy and precision. The high sensitivity of LC-MS/MS allows for the detection of very low concentrations of the metabolite, which is often necessary for pharmacokinetic studies.

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The use of MRM provides a high degree of selectivity. By monitoring the specific precursor-to-product ion transitions for both Tazarotenic acid sulfone and its deuterated internal standard, the method can effectively distinguish them from other structurally similar compounds or matrix interferences.

Robustness refers to the capacity of the method to remain unaffected by small, deliberate variations in method parameters. A robust method is reliable in routine use. The co-eluting nature and similar physicochemical properties of this compound with the analyte contribute significantly to the robustness of the assay by compensating for minor fluctuations in chromatographic conditions.

The table below summarizes typical parameters evaluated during the validation of an LC-MS/MS method for a small molecule like Tazarotenic acid sulfone.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value (±20% at LLOQ)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Sensitivity (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; accuracy and precision within specified limits
Selectivity The ability to differentiate the analyte from other substances in the sample.No significant interfering peaks at the retention time of the analyte and internal standard
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.CV of the response ratio of post-extraction spiked samples to neat solutions should be ≤ 15%
Recovery The efficiency of the extraction procedure.Consistent and reproducible, but does not have to be 100% due to correction by the internal standard
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.Analyte concentration should be within ±15% of the initial concentration

Addressing Internal Standard Response Variability and Matrix Effects in Chromatographic Bioanalysis

One of the most significant challenges in bioanalysis is the variability in the internal standard response and the influence of matrix effects. Matrix effects are the suppression or enhancement of the analyte's ionization due to co-eluting components from the biological matrix.

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate these issues. Since the deuterated standard co-elutes with the analyte and has nearly identical ionization properties, it experiences the same degree

Investigations into the Biotransformation and Metabolic Pathways of Tazarotenic Acid Sulfone

In Vitro Metabolic Studies in Isolated Biological Systemsnih.govnih.govresearchgate.net

The transformation of tazarotenic acid into its various metabolites, including the sulfone derivative, has been extensively studied using isolated biological components. These in vitro systems, such as hepatic and skin subcellular fractions, provide a controlled environment to identify the specific enzymes and pathways involved in the metabolic cascade.

Hepatic Microsomal and S9 Fraction Incubation Studiesnih.govresearchgate.netnih.gov

Incubation studies utilizing human liver microsomes and S9 fractions have been instrumental in understanding the hepatic metabolism of tazarotenic acid. The S9 fraction, which contains both microsomal and cytosolic enzymes, allows for the investigation of both Phase I and Phase II metabolic reactions. taylorandfrancis.comnih.govwikipedia.org In these systems, tazarotenic acid is oxidized to its sulfoxide (B87167) metabolite. nih.govresearchgate.net The initial conversion of the prodrug tazarotene (B1682939) to tazarotenic acid is facilitated by esterases present in both blood and liver microsomes. nih.gov Pooled human liver microsomes have been used to identify the specific enzymes responsible for the subsequent oxidation steps. nih.gov

Skin Microsomal and S9 Fraction Metabolismresearchgate.netabbvie.cahres.ca

In vitro studies with freshly excised human skin have shown that the prodrug tazarotene is metabolized to tazarotenic acid within the skin itself. abbvie.cahres.ca Further investigations using human skin microsomes and S9 fractions have confirmed this hydrolysis. researchgate.net While these skin-based systems demonstrate the initial activation of the prodrug, studies have also sought to verify the subsequent metabolism of tazarotenic acid to its sulfoxide and sulfone forms within the skin, comparing these metabolic profiles to those observed in the liver. researchgate.net

Identification of Enzymes Catalyzing Sulfone Formation (e.g., CYP26A1, CYP26B1)nih.govnih.gov

The cytochrome P450 enzymes CYP26A1 and CYP26B1 have been identified as key catalysts in the metabolism of tazarotenic acid. nih.govnih.gov These enzymes are known for their role in metabolizing all-trans retinoic acid. nih.gov In vitro experiments using recombinant CYP26A1 and CYP26B1 demonstrated that these enzymes catalyze the formation of tazarotenic acid sulfoxide from tazarotenic acid. nih.gov Crucially, they also facilitate the subsequent conversion of tazarotenic acid sulfoxide into tazarotenic acid sulfone. nih.gov These metabolic reactions were shown to be dependent on the presence of NADPH, a necessary cofactor for CYP enzyme activity. nih.gov

Role of Specific Cytochrome P450 Enzymes (e.g., CYP2C8, CYP3A7, CYP2C9, CYP2J2, CYP3A4, CYP3A5)nih.gov

While CYP26A1 and CYP26B1 are major contributors, a broader panel of cytochrome P450 enzymes also participates in the initial oxidation of tazarotenic acid to its sulfoxide form. nih.gov In vitro screening has identified that CYP2C8, CYP2C9, CYP2J2, CYP3A4, CYP3A5, and CYP3A7 contribute to the formation of tazarotenic acid sulfoxide. nih.gov Among these, CYP2C8 and CYP3A7 showed the highest rates of sulfoxide formation after CYP26A1 and CYP26B1. nih.gov The involvement of CYP2C8 in this pathway was further confirmed through chemical inhibition studies in pooled human liver microsomes. nih.gov

Contribution of Flavin-Containing Monooxygenases (FMO1, FMO3)nih.govnih.gov

In addition to the cytochrome P450 family, flavin-containing monooxygenases (FMOs) play a role in the metabolism of tazarotenic acid. nih.gov Specifically, incubations with microsomes expressing FMO1 or FMO3 resulted in significant formation of the sulfoxide metabolite. nih.gov The contribution of FMOs to the sulfoxidation of tazarotenic acid in human liver microsomes was substantiated by inhibition experiments using specific FMO inhibitors. nih.govnih.gov FMOs are a distinct monooxygenase system that, like CYPs, utilizes NADPH to oxidize substrates containing soft-nucleophiles like sulfur. nih.govwikipedia.org

Table 1: Enzymes Involved in the In Vitro Metabolism of Tazarotenic Acid

Enzyme Family Specific Enzyme Metabolic Step Catalyzed
Cytochrome P450 CYP26A1 Tazarotenic Acid → Sulfoxide; Sulfoxide → Sulfone
Cytochrome P450 CYP26B1 Tazarotenic Acid → Sulfoxide; Sulfoxide → Sulfone
Cytochrome P450 CYP2C8 Tazarotenic Acid → Sulfoxide
Cytochrome P450 CYP2C9 Tazarotenic Acid → Sulfoxide
Cytochrome P450 CYP2J2 Tazarotenic Acid → Sulfoxide
Cytochrome P450 CYP3A4 Tazarotenic Acid → Sulfoxide
Cytochrome P450 CYP3A5 Tazarotenic Acid → Sulfoxide
Cytochrome P450 CYP3A7 Tazarotenic Acid → Sulfoxide
Flavin-Containing Monooxygenase FMO1 Tazarotenic Acid → Sulfoxide

Sequential Metabolism from Tazarotenic Acid Sulfoxide to Sulfonenih.gov

The formation of tazarotenic acid sulfone occurs via a sequential, two-step oxidation process. The initial step is the oxidation of the parent compound, tazarotenic acid, to an intermediate, tazarotenic acid sulfoxide. nih.govnih.gov This sulfoxidation is catalyzed by a range of CYP and FMO enzymes as detailed above. nih.govnih.gov The second step involves the further oxidation of the sulfoxide metabolite to the stable sulfone end-product. nih.gov In vitro studies specifically designed to assess this sequential pathway confirmed that when tazarotenic acid sulfoxide is used as the starting substrate, both CYP26A1 and CYP26B1 effectively catalyze its conversion to tazarotenic acid sulfone. nih.gov

Table 2: Compound Names Mentioned

Compound Name
Tazarotenic acid sulfone-d8
Tazarotenic Acid Sulfone
Tazarotenic Acid
Tazarotenic Acid Sulfoxide
Tazarotene
NADPH

Kinetic Characterization of Enzymatic Transformations

The formation of tazarotenic acid sulfone is a sequential metabolic process. The parent compound, tazarotenic acid, first undergoes oxidation to form tazarotenic acid sulfoxide. This intermediate is then further oxidized to produce tazarotenic acid sulfone. nih.gov In-depth enzymatic studies have identified Cytochrome P450 enzymes CYP26A1 and CYP26B1 as the primary catalysts for these oxidative steps. nih.gov

While detailed kinetic parameters for the initial oxidation of tazarotenic acid have been characterized, research indicates that the subsequent conversion of tazarotenic acid sulfoxide to tazarotenic acid sulfone proceeds in a linear fashion up to a substrate concentration of 50 μM. nih.gov Consequently, specific Michaelis-Menten kinetic parameters (Km, Vmax) for this final transformation step have not been determined, as the reaction did not reach a saturation point within the tested concentrations. nih.gov

However, the kinetic characterization of the first metabolic step, the formation of tazarotenic acid sulfoxide and a related compound, hydroxytazarotenic acid, has been thoroughly investigated. These studies provide insight into the efficiency of the enzymes involved. For instance, incubations with CYP26B1 generally showed slightly higher Km (Michaelis constant) and kcat (turnover number) values compared to CYP26A1. nih.gov Despite this, the intrinsic clearance values were found to be slightly higher for CYP26A1, largely due to the differences in Km values between the two enzymes. nih.gov

Table 1: Enzyme Kinetic Parameters for the Metabolism of Tazarotenic Acid
MetaboliteEnzymeKm (μM)Clint (ml/min/nmol)
TA-SulfoxideCYP26A10.241.03
TA-SulfoxideCYP26B11.010.38
Hydroxy-TACYP26A10.394.01
Hydroxy-TACYP26B10.563.67
Data adapted from a study on the enzymatic transformations of tazarotenic acid. nih.gov

In Vivo Preclinical Pharmacometabolism of this compound

This compound is a deuterated isotopologue of the native sulfone metabolite. Such isotopically labeled compounds are primarily designed for research purposes, serving as invaluable tools in pharmacokinetic and metabolic studies rather than as therapeutic agents themselves. scbt.comscbt.com

While specific in vivo studies detailing the metabolic fate of exogenously administered this compound are not extensively documented in public literature, its primary role in animal models is as an internal standard for quantitative analysis. In a typical preclinical study investigating the metabolism of the parent drug tazarotene, animal models would be administered the non-deuterated drug. Biological samples (e.g., plasma, urine, tissue) are then collected over time. During analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), a known quantity of this compound is added to these samples. Because it is chemically identical to the metabolite being measured but has a higher mass due to the deuterium (B1214612) atoms, it can be distinguished by the mass spectrometer. This allows for precise quantification of the endogenously produced tazarotenic acid sulfone, correcting for any loss of analyte during sample preparation and analysis.

This effect could potentially lead to a reduced rate of systemic clearance and a longer biological half-life for the deuterated compound compared to its non-deuterated counterpart. juniperpublishers.com However, the impact of deuteration is not always predictable and depends on several factors, including which specific hydrogen atoms are replaced and the complexity of the metabolic pathways involved. nih.gov It is also important to note that deuteration generally does not create new, unique metabolic pathways; the metabolites formed are typically identical to those of the non-deuterated version, just with the deuterium label present. juniperpublishers.comresearchgate.net

Isotopic labeling is a powerful technique used to track the passage of a compound through a metabolic pathway. wikipedia.org By introducing a stable, non-radioactive isotope like deuterium (²H) into a molecule, researchers can follow its journey and identify its various metabolic products. creative-proteomics.com This is particularly useful in drug discovery and development to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com

In the context of tazarotenic acid, administering a deuterated version of the parent compound to an animal model would allow researchers to:

Trace the Flow of Atoms: Using mass spectrometry, scientists can detect the mass shift in metabolites that have retained the deuterium label, confirming that they originated from the administered drug. wikipedia.orgcreative-proteomics.com

Identify and Quantify Metabolites: The unique mass signature of the deuterated metabolites simplifies their identification in complex biological samples and allows for accurate quantification. mdpi.com

Elucidate Pathway Dynamics: By analyzing which metabolites are labeled over time, researchers can map the sequence of metabolic reactions and determine the relative importance of different pathways. creative-proteomics.com

Excretion Pathways of Deuterated Metabolites in Research Studies

Specific research studies detailing the excretion pathways of deuterated metabolites following the administration of this compound are not available in the public domain. However, the excretion profile can be inferred from studies of the non-deuterated parent compound, tazarotene, and its primary active metabolite, tazarotenic acid.

Research has shown that tazarotenic acid and its subsequent metabolites, including the sulfone form, are eliminated from the body through both urinary and fecal pathways. nih.govnih.gov The terminal half-life is approximately 18 hours, indicating rapid elimination with no significant accumulation in tissues. nih.gov Since deuteration is not known to create novel metabolic or excretion routes, it is expected that deuterated metabolites of tazarotenic acid would follow the same primary elimination pathways. juniperpublishers.comresearchgate.net Therefore, in a research study, this compound and other deuterated metabolites would be expected to be found in both urine and feces, with elimination being largely complete within several days. nih.gov

Molecular and Cellular Mechanisms of Action of Tazarotenic Acid Sulfone in Research Models

Retinoic Acid Receptor (RAR) Binding and Activation Studies (e.g., RARβ, RARγ)

Tazarotenic acid, the active metabolite of the prodrug tazarotene (B1682939), demonstrates selectivity for the retinoic acid receptor (RAR) subtypes, particularly RARβ and RARγ. nih.govnih.gov This selective binding is a key aspect of its mechanism of action. nih.gov Studies indicate that tazarotenic acid binds with high affinity to RARs but not to retinoid X receptors (RXRs). nih.gov This specific interaction with RARβ and RARγ is believed to initiate the downstream molecular events responsible for its therapeutic effects. nih.govpatsnap.com The activation of these receptors by tazarotenic acid leads to the formation of a heterodimer complex with an RXR, which then binds to retinoic acid response elements (RAREs) on the DNA, thereby modulating gene transcription. patsnap.commdedge.com The selectivity for RARβ and RARγ may also contribute to a more favorable profile by potentially limiting undesirable effects associated with broader retinoid receptor activation. nih.gov

Receptor SubtypeBinding AffinityActivation
RARβ HighYes
RARγ HighYes
RXR No BindingNo

Modulation of Gene Expression and Transcriptomic Analysis

The interaction of tazarotenic acid with RARs directly influences the transcription of specific genes. patsnap.comresearchgate.net This modulation of gene expression is central to its therapeutic activity. patsnap.comnih.gov Research has identified several tazarotene-induced genes (TIGs), including TIG1, TIG2, and TIG3, which are upregulated in keratinocytes following treatment. nih.govmdpi.com These genes are thought to play a role in the compound's antiproliferative effects. nih.gov For instance, TIG1 and TIG3 are considered to be retinoic acid-regulated genes involved in controlling cancer cell growth. imrpress.com TIG3, in particular, is homologous to a class II tumor suppressor and its expression is reduced in certain skin cancers and psoriasis. nih.gov

Furthermore, transcriptomic analyses have shown that tazarotenic acid can down-regulate genes associated with cell proliferation and inflammation. mdedge.comnih.gov For example, it has been shown to reduce the expression of hyperproliferative keratins K6 and K16. nih.gov It also suppresses the activation of activator protein 1 (AP-1), a transcription factor linked to the expression of matrix metalloproteinases involved in inflammatory skin conditions. nih.gov This dual action of upregulating beneficial genes and downregulating detrimental ones underscores the compound's complex mechanism at the genomic level.

Effects on Keratinocyte Differentiation and Proliferation in In Vitro Systems

In vitro studies have demonstrated that tazarotenic acid has significant effects on the differentiation and proliferation of keratinocytes. nih.gov It helps to normalize abnormal keratinocyte differentiation, a hallmark of conditions like psoriasis. nih.govnih.gov This is achieved, in part, by modulating the expression of genes that control the lifecycle of these skin cells. patsnap.com Research indicates that tazarotenic acid can inhibit the hyperproliferation of keratinocytes, a key factor in the formation of psoriatic plaques. nih.govpatsnap.com

The compound's influence on keratinocyte behavior is linked to its ability to down-regulate markers of keratinocyte differentiation and proliferation. nih.gov By promoting a more orderly process of cell maturation and turnover, tazarotenic acid helps to restore a healthier epidermal structure. patsnap.comnih.gov

Investigation of Anti-inflammatory Pathways and Marker Suppression (e.g., MRP8, TNF-α, IL-17A) in Cell Culture and Animal Models

Tazarotenic acid exhibits anti-inflammatory properties by modulating various inflammatory pathways and suppressing key inflammatory markers. nih.govnih.gov In research models, it has been shown to reduce the expression of inflammatory mediators. nih.gov For instance, studies have demonstrated that treatment can lead to a significant reduction in the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-17A (IL-17A), two cytokines that play a crucial role in the inflammation associated with psoriasis. nih.gov

Additionally, tazarotenic acid has been observed to decrease the expression of Toll-like receptor 2 (TLR2), which is involved in the innate immune response and inflammation. nih.gov By inhibiting these pro-inflammatory signals, tazarotenic acid helps to alleviate the inflammatory component of skin disorders. patsnap.comnih.gov

Inflammatory MarkerEffect of Tazarotenic Acid
TNF-α Suppression
IL-17A Suppression
TLR2 Decreased Expression

Proteomic Studies for Mapping Retinoid-Responsive Proteins

While specific proteomic studies focusing solely on tazarotenic acid sulfone-d8 are not extensively detailed in the provided search results, the broader understanding of retinoid action implies a significant impact on the proteome. The modulation of gene expression by tazarotenic acid would logically lead to corresponding changes in the levels of retinoid-responsive proteins. These proteins are the ultimate effectors of the cellular changes observed, such as normalized differentiation and reduced proliferation of keratinocytes. Further proteomic research would be invaluable in creating a detailed map of the proteins that are up- or down-regulated by tazarotenic acid, providing a deeper understanding of its molecular footprint.

Cell Signaling Pathway Perturbations Relevant to Retinoid Biology

The biological effects of tazarotenic acid are mediated through the perturbation of specific cell signaling pathways central to retinoid biology. nih.govscientificarchives.com Upon binding to RARs, the tazarotenic acid-receptor complex initiates a cascade of events that alters gene expression. patsnap.comnih.gov This genomic pathway is the primary mechanism through which retinoids exert their effects on cell differentiation, proliferation, and apoptosis. nih.govresearchgate.net

Retinoid signaling is a complex process involving a host of coactivators and corepressors that fine-tune the transcriptional response. nih.govresearchgate.net The selective activation of RARβ and RARγ by tazarotenic acid suggests a specific modulation of these downstream signaling cascades. nih.gov Furthermore, retinoids are known to influence other signaling pathways, including those involving growth factors and inflammatory cytokines. nih.govscientificarchives.com For example, the downregulation of the epidermal growth factor receptor and the inhibition of AP-1 activity represent key non-genomic or indirect effects on cellular signaling. mdedge.comnih.gov Understanding these perturbations is crucial for a complete picture of tazarotenic acid's mechanism of action.

Applications of Tazarotenic Acid Sulfone D8 As a Research Tool

Essential Role as an Internal Standard in Quantitative Bioanalytical Assays for Preclinical Studies

In the quantitative analysis of xenobiotics in biological matrices, precision and accuracy are paramount. Tazarotenic acid sulfone-d8 serves as an ideal internal standard, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. acanthusresearch.comresearchgate.net Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis because they co-elute with the analyte and experience similar ionization effects and potential extraction losses. acanthusresearch.comphysiology.org

The primary function of an internal standard is to correct for variability during sample preparation and analysis. nih.govresearchgate.net Deuterium-labeled compounds like this compound are chemically identical to the analyte (tazarotenic acid sulfone), ensuring they behave similarly during extraction from complex matrices like plasma, tissue homogenates, or urine. This co-extraction minimizes inaccuracies arising from incomplete or variable sample recovery. nih.gov

Furthermore, during LC-MS/MS analysis, SIL internal standards compensate for matrix effects—the suppression or enhancement of ionization caused by co-eluting endogenous components of the biological sample. acanthusresearch.comresearchgate.net Because this compound has the same retention time and ionization efficiency as the unlabeled analyte, any matrix effect will impact both compounds proportionally, allowing for an accurate concentration measurement of the analyte. physiology.org The use of a SIL internal standard has been shown to significantly reduce variability and improve the reproducibility and accuracy of pharmacokinetic data compared to using structurally related but non-isotopically labeled compounds. acanthusresearch.com

Table 1: Characteristics of an Ideal Internal Standard for LC-MS/MS

FeatureDescriptionAdvantage of this compound
Structural Similarity Should be chemically and physically similar to the analyte.As a deuterated isotopologue, it is nearly identical to tazarotenic acid sulfone, ensuring similar chromatographic behavior and extraction recovery. acanthusresearch.com
Mass Difference Must have a different mass-to-charge (m/z) ratio for MS detection.The "+8 Da" mass shift allows it to be clearly distinguished from the unlabeled analyte by the mass spectrometer.
Co-elution Should elute at the same time as the analyte in the chromatographic system.Identical chemical properties lead to co-elution, which is critical for compensating for matrix effects at the exact point of analysis. physiology.org
Purity Must be free from the unlabeled analyte to avoid interference.High isotopic purity ensures that it does not contribute to the analyte's signal, which is crucial for accurate low-level quantification. acanthusresearch.com

Tracer Compound for Metabolic Pathway Elucidation in Drug Discovery and Development Research

Isotopically labeled compounds are indispensable tools for tracing the metabolic fate of drugs. hwb.gov.in this compound can be used as a tracer in in vitro and in vivo preclinical studies to investigate the biotransformation of its parent compounds. Tazarotene (B1682939), a topical retinoid prodrug, is rapidly hydrolyzed to its active metabolite, tazarotenic acid. researchgate.netresearchgate.net This active form is further oxidized to metabolites including tazarotenic acid sulfoxide (B87167) and tazarotenic acid sulfone. researchgate.netnih.gov

By administering a mixture of labeled and unlabeled parent compound (e.g., tazarotenic acid-d8), researchers can use mass spectrometry to track the appearance of metabolites. The deuterium (B1214612) label acts as a flag; any metabolite that retains the deuterium atoms will appear as a mass-shifted doublet in the mass spectrum. scispace.com This "isotope signature" provides a clear and unambiguous way to distinguish drug-related metabolites from endogenous background noise, simplifying the identification of metabolic pathways. scispace.com This approach is critical in early drug discovery to understand absorption, distribution, metabolism, and excretion (ADME) profiles. hwb.gov.inwuxiapptec.com

Table 2: Application in Metabolic Pathway Studies

Study PhaseApplication of this compoundResearch Finding
In Vitro Metabolism Incubation with liver microsomes or hepatocytes.Helps confirm the formation of tazarotenic acid sulfone from its precursors (tazarotenic acid and tazarotenic acid sulfoxide) by specific enzymes like cytochrome P450s. nih.gov
In Vivo Preclinical Administration to animal models.Allows for the tracking and quantification of the sulfone metabolite in plasma and excreta, helping to build a complete picture of the drug's disposition. acs.org
Metabolite Profiling Analysis of biological samples via LC-MS.The characteristic isotopic pattern simplifies the detection of all related metabolites, even those present at very low concentrations. scispace.com

Reference Standard for Metabolite Identification and Validation in Preclinical Drug Metabolism Studies

The definitive identification of metabolites is a regulatory requirement and a crucial step in assessing the safety and efficacy of a new drug candidate. wuxiapptec.com this compound serves as a certified reference standard for the unequivocal identification and validation of its corresponding unlabeled metabolite in preclinical samples.

During drug metabolism studies, putative metabolites are often first detected by high-resolution mass spectrometry. wuxiapptec.com However, to confirm the identity of a metabolite, its chromatographic retention time and mass spectral fragmentation pattern must be compared to that of an authentic, synthesized standard. researchgate.net By using this compound, analysts can confirm the presence of tazarotenic acid sulfone in a sample. The labeled standard will have the exact same retention time and a predictable fragmentation pattern (with mass shifts for fragments containing deuterium), providing the highest level of confidence in metabolite identification.

This validation is essential for selecting the appropriate animal species for toxicology studies, ensuring that the metabolite profile in the chosen species is representative of that in humans. wuxiapptec.com

Computational and Theoretical Chemistry Studies on Tazarotenic Acid Sulfone

Molecular Docking Simulations to Predict Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in understanding the interactions that drive the biological activity and metabolism of compounds like Tazarotenic acid sulfone.

Studies have focused on docking the precursor, tazarotenic acid, and its intermediate metabolite, tazarotenic acid sulfoxide (B87167), into the active sites of metabolizing enzymes to predict the formation of the sulfone metabolite. Docking simulations performed on homology models of Cytochrome P450 enzymes CYP26A1 and CYP26B1 predicted that the benzothiopyranyl moiety of tazarotenic acid would orient itself toward the catalytic heme center of each enzyme. nih.govnih.gov This orientation is critical for metabolism to occur at or near the sulfur atom.

In the active site of CYP26A1, the carboxylic acid group of tazarotenic acid is predicted to form a hydrogen bond with the amino acid residue Arg90. nih.gov This interaction helps to anchor the molecule in a position that favors either sulfoxidation or hydroxylation on the benzothiopyranyl ring. nih.gov When the subsequent metabolite, tazarotenic acid sulfoxide, was docked into the same active site, it adopted a similar pose, with its sulfur atom positioned 4.38 Å from the heme iron, primed for the further oxidation that forms Tazarotenic acid sulfone. nih.gov

Similar interactions were predicted for the CYP26B1 enzyme. The carboxylic acid of tazarotenic acid was stabilized by hydrogen bonds with Arg373 and Ile396, positioning the sulfur atom approximately 4.11 Å from the heme iron. nih.gov The docking of tazarotenic acid sulfoxide into CYP26B1 also predicted that metabolism would occur on the benzothiopyranyl moiety, with the sulfur atom in close proximity to the heme iron, supporting its conversion to the sulfone. nih.gov

While direct docking studies of Tazarotenic acid sulfone into retinoic acid receptors (RARs) are not extensively detailed in the available literature, studies on the parent compound tazarotene (B1682939) show that its active form, tazarotenic acid, binds with high selectivity to RARβ and RARγ. jmchemsci.com It is hypothesized that Tazarotenic acid sulfone, retaining the core structure and the critical carboxylic acid group, would engage in similar interactions with key residues in the RAR binding pocket.

Table 1: Molecular Docking Parameters of Tazarotenic Acid and its Sulfoxide Metabolite in CYP26A1 and CYP26B1 Homology Models
CompoundEnzymePredicted Interacting ResiduesDistance of Sulfur Atom from Heme Iron (Å)
Tazarotenic AcidCYP26A1Arg90Not specified
Tazarotenic Acid SulfoxideCYP26A1Arg90, Gly3724.38
Tazarotenic AcidCYP26B1Arg373, Ile3964.11
Tazarotenic Acid SulfoxideCYP26B1Arg373, Ile396, Asp3983.58

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are employed to investigate the electronic properties of a molecule, providing insights into its stability, reactivity, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) are used to calculate electronic structure, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. jmchemsci.com

For tazarotene and its derivatives, DFT calculations have been performed at the B3LYP/6-311++G(d,p) level to optimize their molecular structures before docking studies. jmchemsci.com Such calculations are fundamental to understanding the reactivity profile of these molecules. The distribution of electron density, for instance, can indicate which parts of the molecule are susceptible to electrophilic or nucleophilic attack, thereby predicting potential sites of metabolism.

While specific quantum chemical studies on Tazarotenic acid sulfone are not widely published, this methodology can be applied to analyze its electronic characteristics. The introduction of the sulfone group (–SO2–) significantly alters the electronic properties compared to the parent tazarotenic acid. The sulfone group is strongly electron-withdrawing, which would lower the energy of the molecule's frontier orbitals (HOMO and LUMO). This change in electronic structure influences the molecule's reactivity and its interactions with biological targets. A lower HOMO energy suggests greater stability against oxidation, while the LUMO energy relates to its ability to accept electrons. These calculations can thus provide a theoretical basis for the observed metabolic stability and receptor binding affinity of the sulfone metabolite.

Molecular Dynamics Simulations of Ligand-Protein Complexes

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of a ligand-protein complex over time. While molecular docking provides a static snapshot of a potential binding pose, MD simulations reveal the stability of this interaction, the flexibility of the ligand and protein, and can be used to calculate binding free energies. nih.gov

MD simulations of sulfone-containing compounds complexed with their protein targets have been used to demonstrate the stability of binding interactions predicted by docking. nih.gov These simulations track the movements of atoms over time, governed by a force field, and can confirm whether key interactions, such as hydrogen bonds, are maintained throughout the simulation. nih.gov

In the context of Tazarotenic acid sulfone, MD simulations could be used to validate the docking poses within metabolizing enzymes like CYP26A1/B1 or target receptors like RARs. A simulation would reveal how the sulfone metabolite and the surrounding amino acid residues adjust to accommodate each other, providing a more accurate picture of the binding mode. By analyzing the trajectory of the simulation, researchers can assess the conformational changes in the protein's active site upon ligand binding and the stability of the ligand itself within the pocket. Such studies are crucial for confirming the interactions that lead to the compound's biological effect or its metabolic processing.

Homology Modeling of Metabolizing Enzymes (e.g., CYP26A1, CYP26B1) to Characterize Substrate Binding

Since crystal structures for human CYP26A1 and CYP26B1 are not available, homology modeling is an essential computational technique to generate three-dimensional models of these enzymes. nih.govnih.gov These models are constructed using the amino acid sequence of the target enzyme and a known crystal structure of a related homologous protein as a template.

For CYP26A1 and CYP26B1, homology models were constructed using the crystal structure of CYP120 as the template. nih.gov The resulting models showed 33-34% sequence identity and 53-54% positive sequence coverage with the template. nih.gov After construction, the heme prosthetic group was inserted into each model and ligated to the conserved cysteine residue (Cys442 in CYP26A1 and Cys441 in CYP26B1) before energy minimization was performed. nih.gov

These models provided valuable structural information about the active sites. The active-site volume was estimated to be 918 ų for CYP26A1 and 977 ų for CYP26B1. nih.govnih.gov The validity of the models was tested by docking the known substrate, all-trans retinoic acid (at-RA), and confirming that the predicted binding pose was consistent with its known metabolic profile. nih.gov The models were then used to characterize the binding of the xenobiotic substrate tazarotenic acid, successfully predicting that its benzothiopyranyl moiety would be the primary site of metabolism. nih.govnih.gov

Table 2: Characteristics of CYP26A1 and CYP26B1 Homology Models
EnzymeHomology TemplateSequence IdentityPositive Sequence CoverageEstimated Active-Site Volume (ų)
CYP26A1CYP120 (PDB: 2VE3)33%53%918
CYP26B1CYP120 (PDB: 2VE3)34%54%977

In Silico Prediction of Metabolic Hotspots and Pathways

In silico tools are widely used in drug discovery to predict the metabolic fate of new chemical entities. news-medical.net These predictions can identify metabolic "hotspots"—the atoms or functional groups on a molecule that are most likely to be modified by drug-metabolizing enzymes. This helps in identifying potential metabolites and designing more metabolically stable compounds.

The homology models of CYP26A1 and CYP26B1 were instrumental in predicting the metabolic pathway of tazarotenic acid. nih.gov Docking studies using these models predicted that the most likely site of metabolism was the benzothiopyranyl ring system, specifically at or near the sulfur atom. nih.gov This in silico prediction was subsequently confirmed by in vitro experiments.

These experiments demonstrated that both CYP26A1 and CYP26B1 catalyze the metabolism of tazarotenic acid to tazarotenic acid sulfoxide. nih.gov Furthermore, incubations using tazarotenic acid sulfoxide as the starting material showed that both enzymes could further catalyze its conversion to Tazarotenic acid sulfone. nih.gov This confirms a sequential metabolic pathway where tazarotenic acid is first oxidized to a sulfoxide, which is then oxidized to the sulfone, a pathway first suggested by the computational models. nih.gov The formation of Tazarotenic acid sulfone was found to be linear through a substrate concentration of 50 μM in these in vitro assays. nih.gov

Challenges and Future Research Directions Pertaining to Tazarotenic Acid Sulfone D8

Overcoming Analytical Challenges in Complex Biological Matrices

The accurate quantification of Tazarotenic acid sulfone-d8 in biological samples such as plasma, urine, or tissue homogenates is fundamental to its use in research. However, the inherent complexity of these matrices poses significant analytical hurdles. mdpi.commdpi.com Biological samples contain a multitude of endogenous substances—proteins, lipids, salts, and other metabolites—that can interfere with analysis, leading to phenomena like ion suppression or enhancement in mass spectrometry, which can compromise the accuracy and sensitivity of quantification. mdpi.com

Key challenges include:

Matrix Effects: Co-eluting endogenous compounds can alter the ionization efficiency of the analyte, leading to inaccurate measurements. mdpi.com

Analyte Stability: The sulfone metabolite may be susceptible to degradation by enzymes present in the matrix or due to changes in pH and storage conditions. mdpi.com

Low Concentrations: As a metabolite, its concentration can be very low, requiring highly sensitive instrumentation and efficient extraction techniques to detect and quantify accurately. mdpi.com

Future research should focus on developing robust sample preparation techniques to mitigate these challenges. While traditional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used, modern microextraction techniques are being developed to improve efficiency and reduce environmental impact. mdpi.com The development of validated, high-sensitivity analytical methods, likely utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is crucial for reliable biomonitoring and pharmacokinetic studies. mdpi.commdpi.com

Analytical Challenge Description Potential Future Solution
Matrix Interference Endogenous components in samples like plasma or urine interfere with mass spectrometry signals. mdpi.comDevelopment of advanced sample clean-up protocols and miniaturized solid-phase extraction (MEPS). mdpi.com
Analyte Degradation Potential for enzymatic or chemical breakdown of the sulfone metabolite during sample handling and storage. mdpi.comRigorous stability testing under various conditions and use of specific enzyme inhibitors during sample preparation.
Low Endogenous Levels Concentrations in biological fluids may be near or below the limit of detection for standard assays. mdpi.comUtilization of ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry.

Further Elucidation of Novel Metabolic Pathways and Regulatory Mechanisms

Tazarotenic acid is known to be metabolized by several enzymes, including cytochrome P450 (CYP) isoforms like CYP2C8 and CYP3A4. nih.gov Specifically, the formation of tazarotenic acid sulfone from its sulfoxide (B87167) precursor is catalyzed by CYP26A1 and CYP26B1, enzymes also responsible for retinoic acid metabolism. nih.gov The use of this compound can help trace and quantify these established pathways with high precision.

However, the full metabolic network may not be completely understood. Future research could use this compound as a tracer to:

Identify previously unknown or minor metabolic pathways.

Investigate potential secondary metabolism of the sulfone itself.

Explore the regulatory mechanisms governing the expression and activity of key enzymes like CYP26A1/B1 in response to substrate exposure.

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Studies

To investigate the specific mechanisms of action and metabolism of this compound, advanced preclinical models that better mimic human physiology are needed. While simple 2D cell cultures are useful, they often lack the complexity of native tissue. mdpi.com

Future directions should involve the use of:

3D Cell Cultures and Organoids: These models replicate the three-dimensional structure and cell-cell interactions of tissues, providing a more accurate physiological environment. mdpi.com For dermatological research, 3D reconstructed human skin models are particularly relevant.

Skin-on-a-Chip Devices: These microfluidic systems can simulate the dynamic environment of the skin, including perfusion, allowing for more complex studies of metabolism and cellular response over time. mdpi.com

Ex Vivo Skin Explants: Using viable human skin samples maintains the native structure and metabolic activity for a period, offering a highly relevant model for preclinical testing of compound effects and delivery. mdpi.comresearchgate.net

These advanced models can be used to study the compound's influence on cell signaling, gene expression, and inflammatory responses in a controlled yet physiologically relevant setting, bridging the gap between simple cell culture and in vivo studies. mdpi.comresearchgate.net

Expanding the Utility of Deuterated Metabolites in Quantitative Systems Pharmacology Research

Quantitative Systems Pharmacology (QSP) utilizes mathematical modeling to understand the complex interactions between a drug, biological pathways, and disease progression. youtube.com Deuterated compounds like this compound are exceptionally useful in this field. researchgate.net

The substitution of hydrogen with deuterium (B1214612) can slow down metabolic reactions governed by C-H bond cleavage, a phenomenon known as the kinetic isotope effect. nih.gov This property can be leveraged in QSP research to:

Improve Pharmacokinetic Models: Data from studies using this compound can provide precise parameters for building and refining pharmacokinetic/pharmacodynamic (PK/PD) models. This helps in understanding and predicting the compound's behavior in the body.

Investigate Metabolite-Driven Effects: As a stable, traceable metabolite, it allows for the precise study of the biological activities of the sulfone itself, separate from the parent compound.

The integration of data from deuterated tracers into QSP models can enhance their predictive power, aiding in a more rational approach to drug development and understanding of biological systems. youtube.comnih.gov

Application in QSP Benefit of Using Deuterated Metabolite Research Implication
Metabolic Pathway Analysis The kinetic isotope effect can alter metabolic rates, helping to isolate and quantify specific clearance pathways. nih.govMore accurate determination of how the compound is eliminated from the body.
PK/PD Model Refinement Provides highly accurate data on metabolite distribution and elimination for model parameterization.Increased confidence in model predictions of drug exposure and response. youtube.com
Target Engagement Studies Allows for precise tracking of the metabolite's interaction with its biological targets without interference from the parent drug.Clearer understanding of the specific biological role of the sulfone metabolite.

Integration of Multi-Omics Data (Proteomics, Metabolomics) to Understand Biological Effects

To achieve a holistic understanding of the biological impact of this compound, an integrated multi-omics approach is essential. nih.gov Analyzing a single data type (e.g., gene expression) provides only a partial view; combining proteomics, metabolomics, and transcriptomics can reveal the complex interplay of molecules within a biological system. mdpi.com

Future research should aim to:

Conduct Proteomic Analysis: To identify changes in protein expression and post-translational modifications in cells or tissues exposed to the compound. This can reveal which signaling pathways are activated or inhibited.

Perform Metabolomic Profiling: To measure changes in the levels of endogenous metabolites. This can provide a functional readout of the compound's impact on cellular metabolism and identify potential biomarkers of its effect. mdpi.com

Such an integrated systems biology approach will be pivotal in moving beyond simple descriptions of metabolic fate to a comprehensive understanding of the functional consequences of exposure to this specific metabolite. nih.gov

Q & A

Q. How should researchers report conflicting data on this compound’s secondary metabolites?

  • Methodological Answer : Use CONSORT extensions for mechanistic studies: disclose all detected metabolites (e.g., sulfoxide, oxygenated derivatives) in supplementary materials. Apply Hill’s criteria for causality to distinguish artifacts (e.g., in vitro oxidation) from in vivo relevance. Cross-reference with FDA-approved drug labels (e.g., Tazorac®) for consistency checks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.